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Compound of Interest

Compound Name: NF-449

Cat. No.: B3340316

An In-depth Technical Guide to the P2X1 Antagonist NF-449

Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated
ion channel.[1][2] It is a synthetic organic molecule and an analogue of suramin, but exhibits
significantly greater potency and selectivity for the P2X1 subtype over other P2X and P2Y
receptors.[2][3] Due to its high affinity for P2X1, NF-449 serves as an invaluable pharmacological
tool for investigating the physiological and pathophysiological roles of this receptor, particularly in
processes such as platelet aggregation, thrombosis, and smooth muscle contraction.[1][3] This
guide provides a comprehensive overview of its chemical structure, pharmacological properties,
and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

NF-449 is a large, polysulfonated, and symmetrical molecule. Its structure is characterized by a
central urea bridge connecting two substituted benzene rings, which are in turn linked via amide
bonds to four benzenedisulfonic acid moieties.

e |[UPAC Name: 4,4',4",4"[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-
benzenedisulfonic acid, octasodium salt.[1][3]

e Molecular Formula: Ca1H24NsNasO29Ss[4]

e Molecular Weight: 1505.06 g/mol [1][4]
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« SMILES: [Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[0-]S(=0)
(=0)C1=CC=C(NC(=0)C2=CC(=CC(NC(=0)NC3=CC(=CC(=C3)C(=0)NC3=CC=C(C=C3S([O-])
(=0)=0)S([O-])(=0)=0)C(=0)NC3=CC=C(C=C3S([O-])(=0)=0)S([O-])
(=0)=0)=C2)C(=0)NC2=CC=C(C=C2S([0-])(=0)=0)S([0-])(=0)=0)C(=C1)S([0-])(=0)=0][4]

« InChl Key: KCBZSNWCUJBMHF-UHFFFAOY SA-F[3][5]
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Logical structure of NF-449.

Physicochemical Data

The physicochemical properties of NF-449 are summarized in the table below. Its highly charged
and polar nature, due to the eight sulfonate groups, dictates its solubility and membrane
permeability characteristics.
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Property Value Reference

Purity >90-95% (HPLC) [11[3][4]

B 10 mg/mL in PBS (pH 7.2) 25
Solubility _ [31[4]
mg/mL in Water

Amax 277 nm [3]
Topological Polar Surface Area 571.53 A2 [6]
Hydrogen Bond Acceptors 35 [6]
Hydrogen Bond Donors 6 [6]
Rotatable Bonds 32 [6]

Pharmacological Profile

NF-449 is a versatile inhibitor, primarily recognized for its unparalleled potency at P2X1 receptors.
It also demonstrates inhibitory activity against other molecular targets, though at significantly lower
potencies.

Primary Activity: P2X1 Antagonism

NF-449 is the most potent and selective P2X1 receptor antagonist identified to date.[2] Its affinity
for P2X1 is in the nanomolar and even picomolar range, making it highly effective for distinguishing
P2X1-mediated responses from those of other purinergic receptors.[1][7]

Secondary Activities
Beyond P2X1, NF-449 has been shown to act as:

o A Gsa-selective G protein antagonist, capable of suppressing GTPyS binding to Gsa subunits
and inhibiting adenylyl cyclase activity.[3][8]

¢ An inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGAZ2) protein with an ICso
of 0.43 uM.[1][4]

o A competitive inhibitor of adenylosuccinate lyase (ADSL), an enzyme in the purine biosynthesis
pathway, with a Ki of 0.24 uyM.[9]
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Quantitative Inhibitory Activity

The inhibitory concentrations of NF-449 against a range of targets are detailed below. The data
highlight its exceptional selectivity for P2X1 receptors.
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Target Species Assay Type Value Reference
) Inhibition of ATP-
P2X1 Rat (recombinant) 0.28 nM (ICso) (11141181
gated current
Human Inhibition of ATP-
P2X1 ) 0.05 nM (ICso) [7]
(recombinant) gated current
Inhibition of Ca2*
P2X1 Human (platelets) pA2=7.2 [31[9]
influx
Rat (vas Functional
P2X1 ) 6.31 (pICso) [2][3]
deferens) antagonism
) Inhibition of ATP-
P2X1+s5 Rat (recombinant) 0.69 nM (ICso0) (11141181
gated current
i Inhibition of ATP-
P2X2 Rat (recombinant) 47,000 nM (ICso) [1][4]
gated current
) Inhibition of ATP-
P2X2+3 Rat (recombinant) 120 nM (ICso) (11141181
gated current
) Inhibition of ATP-
P2X3 Rat (recombinant) 1,820 nM (ICso) [1114]
gated current
) Inhibition of ATP- >300,000 nM
P2Xa Rat (recombinant) [1]14]
gated current (ICs0)
Human Inhibition of ATP-
P2X7 ) 40,000 nM (ICso) [7]
(recombinant) gated current
Inhibition of Ca2*
P2Y1 Human (platelets) . 5,800 nM (ICso) [31[9]
rise
Human L
ADSL ] Enzyme inhibition 1,400 nM (ICso) 9]
(recombinant)
Human o )
ADSL ) Enzyme inhibition 240 nM (Ki) [9]
(recombinant)
Inhibition of DNA
HMGA2 - 430 nM (ICso) [1][4]

binding
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Mechanism of Action and Signaling Pathways

NF-449 exerts its effects by directly blocking specific signaling proteins. Its negatively charged
sulfonate groups are thought to interact with positively charged amino acid residues in the binding

pockets of its targets.

Antagonism of P2X1 Receptor Signaling

The P2X1 receptor is a ligand-gated ion channel that opens in response to extracellular ATP,
allowing the influx of cations (primarily Na* and Ca?*). This influx depolarizes the cell membrane
and increases intracellular calcium, triggering downstream events like smooth muscle contraction
or platelet activation. NF-449 acts as a competitive antagonist, binding to the receptor to prevent
ATP from activating the channel.[7]

Extracellular

ATP

(- Activates Intracellular Cellular Response

Blocks P2X1 Receptor Platelet Activation /
- - 2+
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P2X1 receptor antagonism by NF-449.

Antagonism of Gsa-G Protein Signhaling

NF-449 can also selectively inhibit the Gsa subunit of heterotrimeric G proteins. In canonical Gs
signaling, agonist binding to a Gs-coupled GPCR facilitates the exchange of GDP for GTP on the
Gsa subunit. The activated Gsa-GTP then stimulates adenylyl cyclase, leading to the production of
cyclic AMP (cAMP). NF-449 blocks this pathway by preventing the activation of the Gsa subunit,
thereby inhibiting downstream cAMP production.[8]
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Inhibition of the Gsa signaling pathway by NF-449.

Key Experimental Protocols

The pharmacological profile of NF-449 has been established through a variety of in vitro and in vivo
experiments. The methodologies for three key assays are described below.

Protocol 1: In Vitro Analysis of P2X Receptor Antagonism
(Two-Microelectrode Voltage Clamp)

This electrophysiological technique is used to quantify the potency of antagonists on specific ion
channel subtypes expressed in a controlled environment.

¢ Objective: To determine the ICso of NF-449 for specific P2X receptor subtypes.
¢ Model System: Xenopus laevis oocytes.
e Methodology:

o Receptor Expression: Oocytes are harvested and injected with cRNA encoding the desired
homomeric or heteromeric P2X receptor subunits (e.g., hP2X1, rP2X3). The oocytes are
incubated for 1-3 days to allow for protein expression and insertion into the oocyte membrane.

o Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with
two microelectrodes, one for monitoring membrane voltage and one for injecting current. The
membrane potential is clamped at a holding potential (typically -50 to -70 mV).

o Agonist Application: The P2X receptor is activated by applying a specific agonist (e.g., ATP or
a,B-methylene ATP) at a concentration that elicits a submaximal response (e.g., ECso). This
induces an inward current that is measured by the amplifier.
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o Antagonist Application: To determine the ICso, the oocyte is pre-incubated with varying
concentrations of NF-449 for several minutes before co-application with the agonist.

o Data Analysis: The inhibitory effect of NF-449 is measured as the percentage reduction in the
agonist-induced current. A concentration-response curve is generated, and the ICso value is
calculated.[7]

Protocol 2: In Vitro Analysis of Platelet Function

These assays assess the role of P2X1 receptors in platelet activation and how they are affected by
NF-449.

o Objective: To measure the effect of NF-449 on agonist-induced platelet shape change, calcium
influx, and aggregation.

¢ Model System: Washed human platelets.
» Methodology:

o Platelet Preparation: Human blood is collected into an anticoagulant solution. Platelet-rich
plasma (PRP) is obtained by centrifugation, and platelets are then washed and resuspended
in a physiological buffer. To prevent P2X1 desensitization, apyrase is often added to degrade
any released ADP.[3][9]

o Shape Change Assay: Platelet shape change is measured using an aggregometer by
monitoring changes in light transmission upon addition of a P2X1 agonist (e.g., a,3-methylene
ATP). The inhibitory effect of NF-449 is determined by pre-incubating platelets with the
compound before adding the agonist.

o Calcium Influx Assay: Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-
2). The change in intracellular calcium concentration is measured via fluorometry following the
addition of an agonist. The potency of NF-449 is determined from concentration-inhibition
curves.[3]

o Aggregation Assay: Platelet aggregation is monitored as an increase in light transmittance in
an aggregometer. Aggregation is induced by agonists like collagen, which causes ATP release
and subsequent P2X1 activation. The effect of NF-449 is assessed by pre-incubation.[3][4]
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Protocol 3: In Vivo Antithrombotic Activity Assessment

This protocol evaluates the efficacy of NF-449 in preventing thrombosis in a living animal model.

+ Objective: To determine if selective P2X1 blockade by NF-449 reduces intravascular platelet
aggregation and thrombosis.

¢ Model System: Mice.

¢ Methodology:

o Animal Preparation: Mice are anesthetized, and a catheter may be placed for intravenous drug

administration.

o Drug Administration: A solution of NF-449 (e.g., 10 mg/kg) or saline (vehicle control) is injected

intravenously.[3][4]

o Thrombosis Induction: Systemic thromboembolism is induced by intravenous injection of a
prothrombotic mixture, such as collagen and adrenaline. This leads to widespread
intravascular platelet aggregation.

o Outcome Measurement: After a set period, a blood sample is taken to measure the circulating

platelet count. The degree of platelet consumption (a decrease in platelet count compared to a

baseline) is used as a measure of the severity of thromboembolism. A smaller drop in platelet

count in the NF-449 treated group indicates an antithrombotic effect.[3]

o Bleeding Time (Optional): To assess the risk of bleeding associated with the antithrombotic
effect, the tail bleeding time can be measured by transecting the tip of the tail and measuring
the time to cessation of bleeding.[3]

Conclusion

NF-449 is a cornerstone pharmacological agent for the study of P2X1 receptors. Its exceptional
potency and selectivity allow for precise dissection of P2X1-mediated signaling pathways in vitro
and in vivo. While it possesses off-target activities at higher concentrations, its sub-nanomolar
affinity for P2X1 makes it an unparalleled tool for researchers in physiology, pharmacology, and
drug development focused on purinergic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
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protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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researchers to drive progress in science and industry. Phone: (601) 213-4426
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